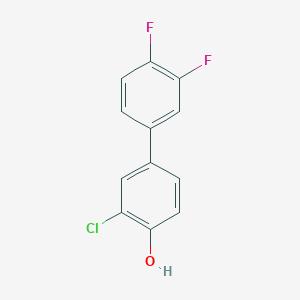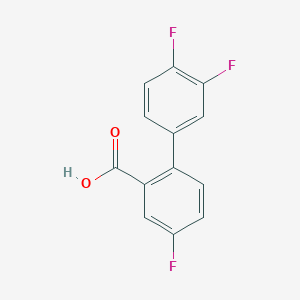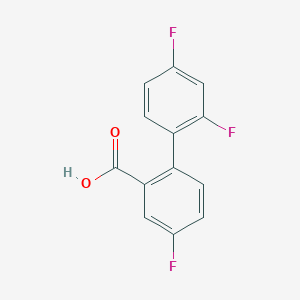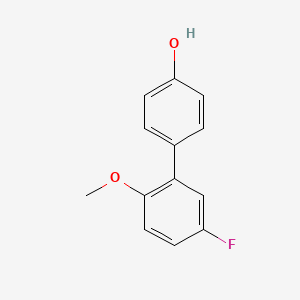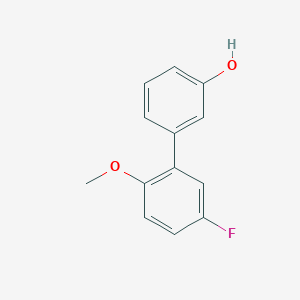
3-(5-Fluoro-2-methoxyphenyl)phenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Fluoro-2-methoxyphenyl)phenol, also known as 5-Fluoro-2-methoxyphenol, is a synthetic phenolic compound with a variety of applications in organic synthesis and scientific research. It is a white crystalline solid with a molecular weight of 173.14 g/mol, a melting point of 97-98°C and a boiling point of 255-256°C. It is most commonly used as a reagent in organic synthesis, but has also been studied for its potential applications in scientific research.
Aplicaciones Científicas De Investigación
3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, such as 5-fluoro-2-methoxybenzamide and 5-fluoro-2-methoxybenzoic acid. It has also been used as an intermediate in the synthesis of 5-fluoro-2-methoxyphenylboronic acid, which is used as a building block for the synthesis of pharmaceuticals. In addition, 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol has also been used in the synthesis of organic fluorophores, which are used in fluorescence imaging.
Mecanismo De Acción
The mechanism of action of 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol is not well understood. However, it is believed that the compound is metabolized in the body to form a reactive intermediate, which then reacts with cellular molecules to produce the desired biochemical or physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol are not well understood. However, it has been reported to have anti-inflammatory and antioxidant activities in vitro. In addition, it has been reported to have anti-cancer activity in cell culture studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol is its availability and low cost. It is widely available from chemical suppliers and is relatively inexpensive. However, it is important to note that the compound has not been extensively studied and its effects in vivo are not well understood. Therefore, it is important to use caution when using the compound in laboratory experiments.
Direcciones Futuras
There are a number of potential future directions for the research and development of 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol. First, further research is needed to investigate the biochemical and physiological effects of the compound in vivo. Second, further studies are needed to investigate the potential therapeutic applications of the compound. Third, further research is needed to develop more efficient and cost-effective methods for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol and its derivatives. Finally, further research is needed to develop new and improved fluorophores based on 3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol.
Métodos De Síntesis
3-(5-Fluoro-2-methoxyphenyl)phenol, 95%ethoxyphenol can be synthesized by the reaction of 2-methoxyphenol and 5-fluoro-2-chloro-toluene in the presence of sodium hydroxide. The reaction is carried out in an aqueous medium at a temperature of 90-95°C for 1-2 hours. The reaction mixture is then cooled to room temperature and the product is isolated by filtration. The product is then purified by recrystallization from ethanol.
Propiedades
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO2/c1-16-13-6-5-10(14)8-12(13)9-3-2-4-11(15)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNAMUVJPEIAWKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680819 |
Source


|
| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Fluoro-2-methoxyphenyl)phenol | |
CAS RN |
1225773-98-7 |
Source


|
| Record name | 5'-Fluoro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30680819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



